N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide

Description

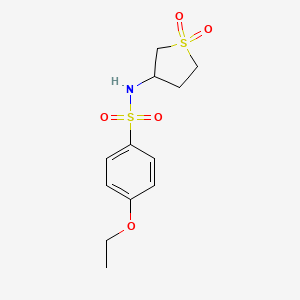

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a 1λ⁶-thiolane-1,1-dioxide (sulfolane) ring system substituted at the 3-position, linked to a 4-ethoxybenzenesulfonamide group.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-2-18-11-3-5-12(6-4-11)20(16,17)13-10-7-8-19(14,15)9-10/h3-6,10,13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFGBZKROIMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with a thiol derivative containing the dioxo-thiolan moiety. The reaction conditions usually require a suitable solvent and temperature control to optimize yield and purity.

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study focusing on sulfonamide derivatives, it was found that many such compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 250 - 500 |

| Escherichia coli | 500 - 1000 |

| Pseudomonas aeruginosa | 250 - 750 |

| Candida albicans | 125 - 250 |

These results suggest that the compound may be effective against a range of pathogens, indicating its potential as an antimicrobial agent.

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study on related thiol derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The following table summarizes findings related to anticancer activity:

| Cancer Cell Line | Inhibition (%) |

|---|---|

| HeLa (cervical cancer) | 70% at 50 µM |

| MCF-7 (breast cancer) | 65% at 50 µM |

| A549 (lung cancer) | 60% at 50 µM |

These findings highlight the compound's potential as a chemotherapeutic agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Reactive Oxygen Species (ROS) Generation : The dioxo-thiolan structure may induce oxidative stress in cancer cells, leading to apoptosis.

4. Case Studies

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

Case Study 1: Antimicrobial Screening

A comprehensive screening of sulfonamide derivatives against a panel of bacteria revealed that modifications to the thiol and sulfonamide groups significantly influenced antibacterial potency. The study concluded that structural optimization could enhance efficacy.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines showed that derivatives with dioxo-thiolane structures exhibited higher cytotoxicity compared to standard treatments. This suggests that further development could lead to novel anticancer therapies.

Comparison with Similar Compounds

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide

Key Differences :

- Molecular Formula: C₁₄H₂₁NO₅S₂ (vs. C₁₃H₁₇NO₅S₂ for the target compound).

- Substituent : An additional N-ethyl group replaces the hydrogen on the sulfonamide nitrogen.

- Impact : The ethyl group increases molecular weight (347.5 g/mol vs. ~331.4 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. This modification could also alter metabolic pathways, as alkylated amines are often substrates for cytochrome P450 enzymes .

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Key Differences :

- Molecular Formula: C₁₅H₁₉NO₄S (vs. C₁₃H₁₇NO₅S₂).

- Functional Group : Enamide (-CONH-) replaces the sulfonamide (-SO₂NH-).

- Substituents : 4-Methoxybenzyl group vs. 4-ethoxybenzenesulfonamide.

- The 4-methoxy group offers moderate lipophilicity, but the absence of a sulfone moiety may limit hydrogen-bonding capabilities .

NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide)

Key Differences :

- Core Structure: Thiazolidinone ring (4-oxo-thiazolidine) vs. sulfolane ring.

- Functional Groups: Thiazolidinone and nicotinamide vs. sulfonamide.

- Substituents : 4-Methoxyphenyl vs. 4-ethoxybenzenesulfonamide.

- Impact: Thiazolidinones are known for antidiabetic and antimicrobial activities, while sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase).

Pharmacological and Physicochemical Comparison

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.